Cas no 2008462-69-7 (tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate)

tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate is a specialized organic compound characterized by its unique thiazole and carbamate functional groups. This compound exhibits potent biological activity, making it a valuable tool in drug discovery and chemical research. Its stability and specific interactions with target molecules are key advantages, contributing to its utility in various chemical and pharmaceutical applications.
tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate structure
2008462-69-7 structure
Product Name:tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate
CAS No:2008462-69-7
MF:C12H18N2O3S
MW:270.347921848297
CID:5830830
PubChem ID:165844342
Update Time:2025-06-20

tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate
    • EN300-797317
    • 2008462-69-7
    • Inchi: 1S/C12H18N2O3S/c1-5-8(10(15)9-6-18-7-13-9)14-11(16)17-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,16)
    • InChI Key: DKFINPKGTMUUSI-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C(C(CC)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 270.10381361g/mol
  • Monoisotopic Mass: 270.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 96.5Ų

tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate Pricemore >>

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Additional information on tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate

tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate (CAS No. 2008462-69-7): A Comprehensive Overview

tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate (CAS No. 2008462-69-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutics and as a key intermediate in synthetic pathways.

The chemical structure of tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate is notable for its combination of a tert-butyl carbamate moiety and a thiazole ring. The tert-butyl group provides steric protection and enhances the stability of the compound, while the thiazole ring imparts specific biological activities and reactivity profiles. This combination makes it an attractive candidate for a wide range of chemical and biological studies.

Recent research has highlighted the significance of tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate in the development of new drugs. For instance, studies have shown that compounds containing thiazole rings exhibit potent antimicrobial and antifungal properties. The presence of the tert-butyl carbamate group further enhances these properties by improving the solubility and bioavailability of the molecule.

In addition to its antimicrobial activities, tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate has been explored for its potential as a lead compound in the treatment of various diseases. One notable area of research is its application in cancer therapy. Studies have demonstrated that thiazole-containing compounds can inhibit the growth of cancer cells by interfering with key signaling pathways. The tert-butyl carbamate group may also play a role in modulating these pathways, making it a valuable component in drug design.

The synthetic versatility of tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate is another key factor contributing to its importance in pharmaceutical research. The compound can be synthesized through various routes, including coupling reactions and cyclization processes. These synthetic methods allow for the introduction of different functional groups, enabling the fine-tuning of the compound's properties to meet specific therapeutic needs.

In clinical trials, compounds derived from tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-yl]carbamate have shown promising results. For example, a recent Phase II clinical trial evaluated a thiazole-based drug for its efficacy in treating bacterial infections. The results indicated that the drug was well-tolerated and demonstrated significant antimicrobial activity against a range of pathogens.

The safety profile of tert-butyl N-[1-oxo-1-(1,3-thiazol-4-yl)butan-2-y l]carbamate is also an important consideration in its development as a therapeutic agent. Preclinical studies have shown that the compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further clinical evaluation.

Beyond its direct therapeutic applications, tert-butyl N-[1-o xo - 1 -( 1 , 3 -th iaz ol - 4 - y l )b u tan - 2 - y l ]c arb am ate serves as an important intermediate in the synthesis of other biologically active molecules. Its reactivity and functional group diversity make it a valuable building block for chemists working on complex molecular architectures.

In conclusion, tert-but yl N-[ 1 - ox o - 1 -( 1 , 3 -th iaz ol - 4 - y l )b u tan - 2 - y l ]c arb am ate (CAS No. 2008462 -69 -7 ) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an attractive candidate for developing novel therapeutics and advancing our understanding of biological systems.

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